While the synthesis of (R)-Desmethyl Citalopram Hydrochloride is not explicitly detailed in the provided papers, the synthesis of Citalopram is discussed. One paper describes a process for preparing pure Citalopram by initially subjecting a precursor compound to a cyanide exchange reaction with a cyanide source [, ]. The crude Citalopram is then purified, followed by treatment with an amide or amide-like group forming agent. The resulting mixture undergoes acid/base washes and crystallization/recrystallization to remove formed amides. The final step involves purifying the product and isolating Citalopram as a base or salt [, ]. It can be inferred that (R)-Desmethyl Citalopram Hydrochloride could be synthesized through a similar process, followed by chiral separation to isolate the desired enantiomer.
Although specific structural data for (R)-Desmethyl Citalopram Hydrochloride is not provided in the abstracts, a paper analyzing E,Z‐diastereomers of N‐desmethyl‐N,O‐diacetyl‐α‐metazocine offers insights into the conformational characteristics of compounds with similar structures []. The study used 1H and 13C NMR spectroscopy to determine the dihedral angle within the piperidine ring of these compounds []. The findings suggest that both sp2 and sp3 nitrogen hybridization result in similar slightly flattened chair-type conformations for the piperidine ring, highlighting the influence of hybridization on molecular geometry []. This information provides a basis for understanding the structural features and conformational preferences of (R)-Desmethyl Citalopram Hydrochloride.
(R)-Desmethyl Citalopram Hydrochloride is an important compound in the field of pharmacology, primarily recognized as a metabolite of the widely used antidepressant, Citalopram. Citalopram itself is classified as a selective serotonin reuptake inhibitor (SSRI), which is predominantly utilized for treating major depressive disorder and anxiety-related conditions. The compound exhibits significant relevance due to its pharmacological properties and implications in therapeutic efficacy.
(R)-Desmethyl Citalopram Hydrochloride is derived from Citalopram, which undergoes metabolic transformation in the human body. The primary metabolic pathways involve the N-demethylation of Citalopram, yielding (R)-Desmethyl Citalopram and (S)-Desmethyl Citalopram as metabolites. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.
The synthesis of (R)-Desmethyl Citalopram Hydrochloride can be primarily achieved through metabolic processes involving the parent compound, Citalopram. Two notable synthetic routes for producing Citalopram include:
In commercial production, the double Grignard method is favored due to its efficiency and yield. The chiral resolution process allows for the separation of enantiomers, ultimately yielding both (S)-citalopram and (R)-citalopram through specific reaction conditions that favor one enantiomer over the other.
(R)-Desmethyl Citalopram Hydrochloride has a distinct molecular structure characterized by:
The compound features a chiral center, leading to its existence as two enantiomers: (R) and (S). The specific arrangement of atoms contributes to its pharmacological activity and interaction with serotonin transporters.
As a metabolite of Citalopram, (R)-Desmethyl Citalopram Hydrochloride participates in various biochemical reactions within the body:
The mechanism of action for (R)-Desmethyl Citalopram Hydrochloride is primarily linked to its role as a serotonin reuptake inhibitor:
The stability profile and solubility characteristics make it suitable for formulation in various pharmaceutical preparations.
(R)-Desmethyl Citalopram Hydrochloride serves several scientific and therapeutic purposes:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0